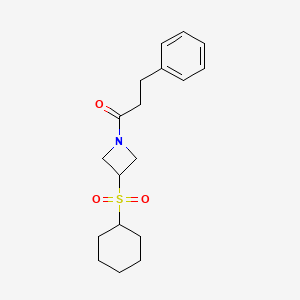

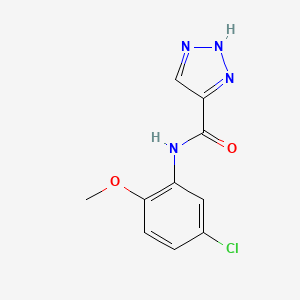

N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

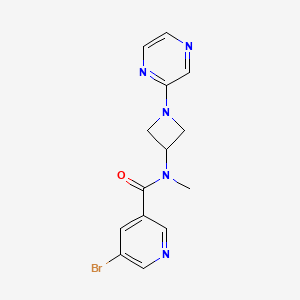

Molecular Structure Analysis

The molecular structure of “N-(5-chloro-2-methoxyphenyl)methanesulfonamide” is C8H10ClNO3S . Its average mass is 235.688 Da and its mono-isotopic mass is 235.006989 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-chloro-2-methoxyphenyl)methanesulfonamide” include a density of 1.4±0.1 g/cm3, boiling point of 350.0±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.5±3.0 kJ/mol and a flash point of 165.5±30.7 °C .Applications De Recherche Scientifique

- Targeting Insulin-like Growth Factor Receptor (IGF-IR) : N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has been investigated as an inhibitor of IGF-IR autophosphorylation. It suppresses IGF-stimulated IGF-IR autophosphorylation, making it a potential candidate for cancer therapy .

- Breast Cancer Treatment : In vitro and in vivo studies have shown that this compound inhibits the growth of MCF-7 breast cancer cells. Its potential as an anti-cancer agent warrants further exploration .

- N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits excellent antioxidant activity. It has been evaluated in various assays and demonstrated significant antioxidant potential .

- Crystal structures of this compound and its co-crystal with 3,5-dinitrobenzoic acid reveal classical hydrogen bonding, CH–O interactions, CH3–O interactions, and π···π interactions. These interactions contribute to higher-dimensional networks, making it interesting for crystal engineering studies .

Medicinal Chemistry and Drug Development

Antioxidant Properties

Crystal Engineering and Supramolecular Chemistry

Mécanisme D'action

“N-(5-chloro-2-methoxyphenyl)butanamide” works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. “N-(5-chloro-2-methoxyphenyl)butanamide” also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-17-9-3-2-6(11)4-7(9)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRKVHMPNYHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)